molecular formula C₂₅H₄₂N₇O₁₈P₃S B1145313 3-Hydroxyisobutyryl CoA CAS No. 9025-88-1

3-Hydroxyisobutyryl CoA

Número de catálogo: B1145313
Número CAS: 9025-88-1
Peso molecular: 853.62
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisobutyryl CoA involves the enzymatic conversion of 3-hydroxyisobutyric acid with coenzyme A. This reaction is catalyzed by the enzyme this compound hydrolase. The reaction conditions typically require a buffered aqueous solution at a physiological pH, and the presence of magnesium ions to stabilize the enzyme .

Industrial Production Methods: Industrial production of this compound is not widely documented due to its primary role as a metabolic intermediate. it can be produced in vitro using recombinant enzymes in a controlled bioreactor environment. This method ensures high yield and purity of the compound, which is essential for research and industrial applications .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Metabolic Research Applications

3-Hydroxyisobutyryl CoA is primarily involved in valine metabolism through the action of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which catalyzes its conversion to 3-hydroxyisobutyrate. This reaction is crucial for maintaining metabolic homeostasis, particularly in the context of branched-chain amino acid catabolism.

Role in Metabolic Disorders

Deficiencies in HIBCH lead to the accumulation of this compound and associated metabolites, resulting in metabolic disorders such as HIBCH deficiency. This condition has been documented in various case studies, highlighting its clinical implications:

  • Case Study: HIBCH Deficiency
    A study reported five patients with developmental delays and seizures due to HIBCH deficiency, characterized by elevated levels of 3-hydroxy-isobutyryl-carnitine and Leigh-like abnormalities. Genetic analysis revealed a novel pathogenic mutation in the HIBCH gene, emphasizing the role of this compound in metabolic dysregulation .
  • Clinical Findings
    In a Turkish child with HIBCH deficiency, metabolic investigations showed normal ammonia levels but elevated lactate and pyruvate levels. The study underscored the importance of analyzing acylcarnitines to understand the metabolic status of patients .

Clinical Diagnostics

The measurement of this compound and its derivatives is critical in diagnosing metabolic disorders. Elevated levels can indicate specific enzyme deficiencies, guiding clinical management.

Diagnostic Biomarkers

  • Methylmalonic Acidemia
    Methylmalonic acidemia is linked to elevated levels of this compound as part of broader metabolic disturbances involving branched-chain amino acids. The association between genetic variants in the HIBCH gene and plasma methylmalonic acid concentrations has been established, aiding diagnostic accuracy .
  • Analytical Techniques
    Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for selective analysis of organic acids like methylmalonic acid and its isomers, enhancing diagnostic capabilities for related metabolic disorders .

Therapeutic Applications

Recent research has explored the therapeutic potential of targeting valine metabolism through modulation of HIBCH activity.

Cancer Treatment

  • Colorectal Cancer
    Studies have shown that high expression levels of HIBCH correlate with poor survival outcomes in colorectal cancer patients. Targeting HIBCH may help reprogram valine metabolism, potentially inhibiting tumor growth and enhancing treatment efficacy .
  • Mechanistic Insights
    The role of HIBCH in promoting oxidative phosphorylation and tricarboxylic acid cycle metabolism suggests that interventions aimed at modulating its activity could be beneficial in cancer therapy .

Data Table: Key Findings Related to this compound Applications

Application AreaKey FindingsReferences
Metabolic DisordersAccumulation linked to developmental delays and seizures ,
Clinical DiagnosticsElevated levels indicate enzyme deficiencies; use of LC-MS/MS for analysis ,
Cancer TreatmentHigh HIBCH expression correlates with poor prognosis; potential therapeutic target

Mecanismo De Acción

Propiedades

Número CAS

9025-88-1

Fórmula molecular

C₂₅H₄₂N₇O₁₈P₃S

Peso molecular

853.62

Sinónimos

3-Hydroxyisobutyryl Coenzyme A Hydrolase;  3-Hydroxyisobutyryl CoA Hydrolase;  3-Hydroxyisobutyryl Coenzyme A;  3-Hydroxyisobutyryl Coenzyme A Hydrolase;  E.C. 3.1.2.4;  EC 3.1.2.4;  β-Hydroxyisobutyryl-CoA Hydrolase;  β-Hydroxyisobutyryl-coenzyme A Hydrola

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.